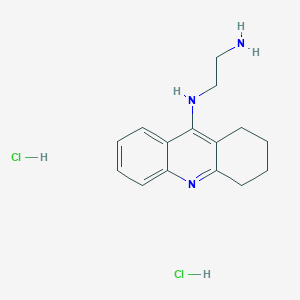

N-(1,2,3,4-四氢吖啶-9-基)乙烷-1,2-二胺二盐酸盐

描述

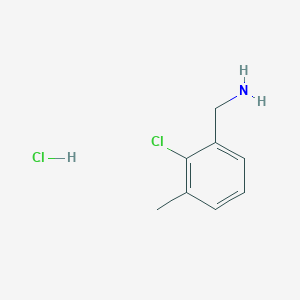

“N-(1,2,3,4-tetrahydroacridin-9-yl)ethane-1,2-diamine dihydrochloride” is a chemical compound used in scientific research. Its applications range from drug development to understanding neurodegenerative diseases. It acts as a donor molecule and forms charge transfer (CT) complexes with π-acceptors (quinol and picric acid), σ-acceptors (iodine) and vacant orbital acceptors (tin (IV) tetrachloride and zinc chloride) .

Molecular Structure Analysis

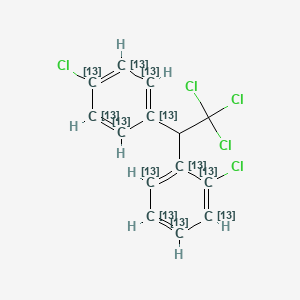

The molecular formula of “N-(1,2,3,4-tetrahydroacridin-9-yl)ethane-1,2-diamine dihydrochloride” is C15H21Cl2N3 . Its molecular weight is 314.25 .科学研究应用

Alzheimer’s Disease Treatment

Specific Scientific Field

Neurology and Pharmacology

Summary of the Application

Tacrine, an acridine-based drug, was the first to be clinically authorized for the treatment of Alzheimer’s disease . It’s used to slow down the progression of Alzheimer’s by inhibiting acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine, a neurotransmitter involved in memory and learning .

Methods of Application or Experimental Procedures

In the research, a series of new hybrids were designed and synthesized by the hybridization of tacrine with pyrimidone compound using the cysteamine or cystamine group as the connector . The compounds were then evaluated for their inhibitory activities against AChE and glycogen synthase kinase 3 β (GSK-3 β) .

Results or Outcomes

The optimal compound 18a showed potent dual AChE/GSK-3 β inhibition (AChE: IC 50 = 0.047 ± 0.002 μM, GSK-3 β: IC 50 = 0.930 ± 0.080 μM) . The results also showed a lack of toxicity to SH-SY5Y neuroblastoma cells at concentrations of up to 25 μM .

Anti-bacterial Agent

Specific Scientific Field

Microbiology and Pharmacology

Summary of the Application

Acridine derivatives, including tacrine, have been identified as potent anti-bacterial agents. They are still used as effective disinfectants and anti-bacterials today .

Methods of Application or Experimental Procedures

The mode of action of acridine is primarily due to its intercalation into double-stranded DNA . This intercalation, which is fueled by charge transfer and π-stacking interactions, sandwiches the polyaromatic chromophore between the base pairs of the double helix and eventually causes the helical structure to unwind .

Results or Outcomes

The unwinding of the helical structure of DNA disrupts biological processes involving DNA and related enzymes, making acridine derivatives effective as anti-bacterial agents .

Antimalarial Agent

Specific Scientific Field

Pharmacology and Parasitology

Summary of the Application

The antimalarial activity of 1,2,3,4-tetrahydroacridin-9 (10H)-ones (THAs), which includes tacrine, has been known since the 1940s . The development of the acridinedione floxacrine in the 1970s and analogues thereof such as WR 243251 in the 1990s has garnered more attention .

Methods of Application or Experimental Procedures

Several series of 1,2,3,4-tetrahydroacridin-9 (10H)-ones were synthesized and tested in a systematic fashion, examining each compound for antimalarial activity, solubility, and permeability . A select set of compounds was chosen for microsomal stability testing to identify physicochemical liabilities of the THA scaffold .

Results or Outcomes

Several potent compounds (EC (50) < 100 nM) were identified to be active against the clinically relevant isolates W2 and TM90-C2B while possessing good physicochemical properties and little to no cross-resistance .

Chemical Synthesis

Specific Scientific Field

Chemistry

Summary of the Application

Tacrine is used in the synthesis of various chemical compounds due to its unique structure .

Methods of Application or Experimental Procedures

Tacrine can be used as a building block in the synthesis of various chemical compounds. The specific methods of application or experimental procedures would depend on the compound being synthesized .

Results or Outcomes

The outcomes of using tacrine in chemical synthesis vary depending on the specific compound being synthesized .

Antifungal Agent

Summary of the Application

Tacrine, due to its acridine structure, has been found to have antifungal properties. It can be used to treat various fungal infections .

Methods of Application or Experimental Procedures

The antifungal activity of tacrine is primarily due to its ability to intercalate into the DNA of the fungi, disrupting its biological processes .

Results or Outcomes

The disruption of the biological processes of the fungi leads to its death, making tacrine an effective antifungal agent .

Chemical Research

Summary of the Application

Tacrine is used in chemical research due to its unique structure. It can act as a building block in the synthesis of various chemical compounds .

Methods of Application or Experimental Procedures

Tacrine can be used in various chemical reactions to synthesize new compounds. The specific methods of application or experimental procedures would depend on the compound being synthesized .

Results or Outcomes

The outcomes of using tacrine in chemical research vary depending on the specific compound being synthesized .

属性

IUPAC Name |

N'-(1,2,3,4-tetrahydroacridin-9-yl)ethane-1,2-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3.2ClH/c16-9-10-17-15-11-5-1-3-7-13(11)18-14-8-4-2-6-12(14)15;;/h1,3,5,7H,2,4,6,8-10,16H2,(H,17,18);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOUCVERRFVNYGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NC3=CC=CC=C3C(=C2C1)NCCN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,2,3,4-tetrahydroacridin-9-yl)ethane-1,2-diamine dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-(Tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B1435935.png)

![2-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonyl}-3-(dimethylamino)prop-2-enenitrile](/img/structure/B1435936.png)

![2-[(6-Methoxy-2-naphthyl)oxy]propanoic acid](/img/structure/B1435938.png)

![[2-(1-methyl-1H-pyrazol-4-yl)cyclopropyl]methanamine dihydrochloride](/img/structure/B1435953.png)